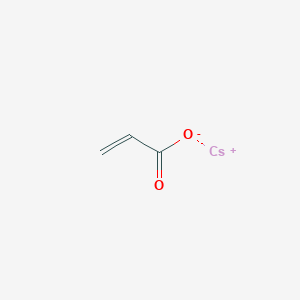
Cesium acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium acrylate is a useful research compound. Its molecular formula is C3H3CsO2 and its molecular weight is 203.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Remediation
1.1. Cesium Ion Adsorption
Cesium ions are often found in radioactive waste and contaminated water, posing significant environmental and health risks. Various studies have highlighted the effectiveness of cesium acrylate-based materials for cesium ion adsorption:
- Hydrogel Composites : A study demonstrated the synthesis of a hydrogel incorporating Prussian blue (PB) nanoparticles using acrylic acid. The resulting composite showed a maximum adsorption capacity for cesium of 40.03 mg/g, with a removal efficiency exceeding 99% for radioactive cesium . This indicates that this compound can be effectively utilized in developing adsorbents for water purification.
- Functionalized Materials : Another approach involved modifying polyvinyl alcohol (PVA) sponges with acrylic acid to create carboxylic groups that enhance PB attachment. This modification led to an increase in cesium adsorption capacity from 1.762 mg/g to 5.675 mg/g, showcasing the versatility of this compound in functionalizing support materials for enhanced performance .
1.2. Clay Mineral Applications
Research has also explored the use of this compound in conjunction with clay minerals for cesium ion retention:
- Clay Mineral Sorption Studies : Experiments conducted on various clay minerals revealed that certain modifications could enhance their ability to adsorb cesium ions effectively. For instance, the incorporation of this compound into clay matrices has shown promising results in improving adsorption kinetics and capacity .
Composite Material Development
2.1. Synthesis Techniques
The development of composite materials using this compound involves several innovative synthesis techniques:
- Layer-by-Layer Assembly : This method has been applied to enhance the stability and loading capacity of PB within acrylic acid-based hydrogels. By sequentially reacting components, researchers have successfully created composites with improved cesium ion capture capabilities .
- Nanostructured Adsorbents : Recent advancements have focused on creating nanostructured adsorbents through the exfoliation of kaolinite and other clay minerals, which can be functionalized with this compound to improve their adsorption properties significantly .
Table 1: Summary of Case Studies on this compound Applications
Propriétés
Numéro CAS |
61981-38-2 |
|---|---|
Formule moléculaire |
C3H3CsO2 |
Poids moléculaire |
203.96 g/mol |
Nom IUPAC |
cesium;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Cs/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
Clé InChI |
ORSDQUOMVWYHAE-UHFFFAOYSA-M |
SMILES |
C=CC(=O)[O-].[Cs+] |
SMILES canonique |
C=CC(=O)[O-].[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















